molecular formula C16H17N7O4S B11366357 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B11366357
M. Wt: 403.4 g/mol
InChI Key: XKRCLBHNHPACEL-UHFFFAOYSA-N
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Description

“2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the core triazole and oxadiazole rings, followed by the introduction of the acetamido and methoxyphenyl groups. Common reagents used in these steps include acetic anhydride, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the methoxyphenyl group.

    Reduction: Reduction reactions could target the oxadiazole or triazole rings.

    Substitution: Various substitution reactions can occur, especially at the acetamido and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to simpler amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.

Medicine

Medically, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It could potentially inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE
  • 2-{[5-(4-HYDROXY-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE

Uniqueness

The uniqueness of “2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H17N7O4S

Molecular Weight

403.4 g/mol

IUPAC Name

2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C16H17N7O4S/c1-9(24)17-14-13(21-27-22-14)15-19-20-16(23(15)2)28-8-12(25)18-10-5-4-6-11(7-10)26-3/h4-7H,8H2,1-3H3,(H,18,25)(H,17,22,24)

InChI Key

XKRCLBHNHPACEL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NN=C(N2C)SCC(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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